3'-O-Acetyl-2'-deoxycytidine
Overview
Description
3’-O-Acetyl-2’-deoxycytidine is an analogue of the parent nucleotide 2’-deoxycytidine-5’-O-triphosphate (dCTP) in which the 3’-hydroxy group is esterified by acetic acid . It is a cutting-edge biomedicine revered for its unparalleled antiviral prowess .
Synthesis Analysis
The synthesis of 3’-O-Acetyl-2’-deoxycytidine involves various methods including but not limited to the mercuri procedure, fusion reaction, and Vorbrüggen glycosylation . Specifically, 3’,5’-di-O-acetyl-N4-acetyl-2’-deoxycytidine was reacted with TMS-triflate and BSA in dry acetonitrile at 70 °C. After saponification, α-deoxycytidine was synthesized in 41% yield .Molecular Structure Analysis
The molecular formula of 3’-O-Acetyl-2’-deoxycytidine is C11H15N3O5 . The exact mass is 269.101166 Da and the average mass is 269.254 Da .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 3’-O-Acetyl-2’-deoxycytidine .Scientific Research Applications
DNA Synthesis and Inhibition
- Action on DNA Synthesis: Studies have demonstrated how analogues of deoxycytidine, such as 2',2'-difluorodeoxycytidine, impact DNA synthesis. These compounds inhibit DNA synthesis in cells by competing with deoxycytidine triphosphate for incorporation into DNA. This action can lead to the cessation of the DNA polymerization process after incorporation, highlighting the compounds' potential in therapeutic applications, particularly in cancer treatment due to their cytotoxic activity correlated with incorporation into cellular DNA P. Huang et al., 1991.
Enzyme Inhibition
- Ribonucleotide Reductase Inhibition: Certain deoxycytidine analogues act as potent inhibitors of ribonucleotide reductase (RDPR), an enzyme critical for DNA synthesis. For instance, 2'-deoxy-2',2'-difluorocytidine 5'-diphosphates function as irreversible inactivators of RDPR, suggesting their utility in cancer chemotherapy by targeting or activating this enzyme. The anticancer activities of these compounds indicate significant chemotherapeutic potential, further emphasizing the role of RDPR as a potential target for novel mechanism-based inactivators C. H. Baker et al., 1991.
Potential Therapeutic Applications
- Antiviral and Anticancer Properties: The separated enantiomers of certain deoxycytidine analogs have shown equipotent antiviral activity against human immunodeficiency virus types 1 and 2, with reduced cytotoxicity for one of the enantiomers. This highlights the potential of these compounds in developing antiviral therapies with minimal side effects J. Coates et al., 1992.
- Chemical Incorporation into DNA: Research into the chemistry of incorporating modified nucleosides into DNA, such as 3,N(4)-ethano-2'-deoxycytidine, sheds light on their miscoding potential and the effects on DNA's structural integrity. Understanding these chemical interactions can inform the design of nucleoside analogs for therapeutic use, including the development of anticancer and antiviral drugs R. Bonala et al., 1999.
Mechanism of Action
Target of Action
3’-O-Acetyl-2’-deoxycytidine is an analogue of the parent nucleotide 2’-deoxycytidine-5’-O-triphosphate (dCTP) in which the 3’-hydroxy group is esterified by acetic acid . It is designed to interact with the DNA polymerase during DNA replication .
Mode of Action
3’-O-Acetyl-2’-deoxycytidine, as an analogue of dCTP, has a blocked 3’-hydroxy function, which can be used as a transient, pH-sensitive chain terminator during DNA polymerization . The acetyl group of 3’-O-Acetyl-2’-deoxycytidine is sensitive towards alkaline conditions and can be split off at pH >12.5 within 30 minutes to allow further subsequent polymerization steps .
Pharmacokinetics
It is known that the compound is most stable when stored as an aqueous solution in the freezer . At ambient temperature, the compound slowly starts to decompose . These properties may impact the compound’s ADME properties and bioavailability, but more research is needed to fully understand these aspects.
Result of Action
The primary result of the action of 3’-O-Acetyl-2’-deoxycytidine is the interruption of DNA replication due to its role as a transient chain terminator . This can potentially lead to the cessation of cell division and growth.
Action Environment
The action of 3’-O-Acetyl-2’-deoxycytidine can be influenced by environmental factors such as pH and temperature . For instance, the acetyl group of the compound can be split off under alkaline conditions, allowing for further polymerization steps . Additionally, the compound’s stability can be affected by temperature, with decomposition occurring at ambient temperatures . These factors can influence the compound’s action, efficacy, and stability.
Future Directions
Biochemical Analysis
Biochemical Properties
3’-O-Acetyl-2’-deoxycytidine is an analogue of dCTP with a blocked 3’-hydroxy function, which can be used as a transient, pH-sensitive chain terminator during DNA polymerization . The acetyl group of 3’-O-Acetyl-2’-deoxycytidine is sensitive towards alkaline conditions and can be split off at pH >12.5 within 30 minutes to allow further subsequent polymerization steps .
Cellular Effects
It is known that UV reactions of acetylated derivatives of 2’-deoxyguanosine and 2’-deoxyadenosine generate several products . This suggests that 3’-O-Acetyl-2’-deoxycytidine might have similar effects when exposed to UV light, potentially leading to various cellular responses.
Molecular Mechanism
The molecular mechanism of 3’-O-Acetyl-2’-deoxycytidine involves its incorporation into DNA during polymerization. Its acetyl group is sensitive to alkaline conditions, allowing it to act as a transient, pH-sensitive chain terminator . This means that it can temporarily halt DNA synthesis until the acetyl group is removed, at which point polymerization can continue .
Temporal Effects in Laboratory Settings
In laboratory settings, 3’-O-Acetyl-2’-deoxycytidine is most stable when stored as an aqueous solution in the freezer . At ambient temperature, the compound slowly starts to decompose . Therefore, it is recommended to thaw it only before using the product to maintain its original high quality .
Metabolic Pathways
It is known that it is an analogue of dCTP, suggesting that it may be involved in similar metabolic pathways .
properties
IUPAC Name |
[5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O5/c1-6(16)18-7-4-10(19-8(7)5-15)14-3-2-9(12)13-11(14)17/h2-3,7-8,10,15H,4-5H2,1H3,(H2,12,13,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBRMDNADDOXDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(OC1CO)N2C=CC(=NC2=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404324 | |
Record name | 1-(3-O-Acetyl-2-deoxypentofuranosyl)-4-aminopyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
72560-69-1 | |
Record name | 1-(3-O-Acetyl-2-deoxypentofuranosyl)-4-aminopyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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